4-(5-Phenyloxazol-2-YL)benzonitrile
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Overview
Description
4-(5-Phenyloxazol-2-YL)benzonitrile is an organic compound with the molecular formula C16H10N2O It is known for its unique structure, which includes a phenyloxazole ring attached to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyloxazol-2-YL)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the oxazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyloxazol-2-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(5-Phenyloxazol-2-YL)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Phenyloxazol-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyloxazol-2-YL)benzaldehyde
- 4-(5-Phenyloxazol-2-YL)benzoic acid
- 4-(5-Phenyloxazol-2-YL)benzylamine
Uniqueness
4-(5-Phenyloxazol-2-YL)benzonitrile is unique due to its specific combination of a phenyloxazole ring and a benzonitrile group. This structure imparts distinctive chemical properties, such as stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
111396-49-7 |
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Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-10-12-6-8-14(9-7-12)16-18-11-15(19-16)13-4-2-1-3-5-13/h1-9,11H |
InChI Key |
HFIBRMHRYDDOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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